molecular formula C22H22N2O4S B3206217 6-(3,4-dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide CAS No. 1040666-10-1

6-(3,4-dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B3206217
CAS No.: 1040666-10-1
M. Wt: 410.5 g/mol
InChI Key: OPSKNHDLEZAMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine-3-carboxamide derivative featuring a 3,4-dimethylbenzenesulfonyl substituent at the 6-position and an N-(2-ethoxyphenyl) group. The sulfonyl group enhances electrophilicity and may improve binding affinity, while the 2-ethoxyphenyl moiety contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-4-28-20-8-6-5-7-19(20)24-22(25)17-10-12-21(23-14-17)29(26,27)18-11-9-15(2)16(3)13-18/h5-14H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSKNHDLEZAMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetic and Physicochemical Properties

The following table compares key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure 6-Position Substituent N-Substituent Key Functional Groups
Target Compound : 6-(3,4-dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide Pyridine-3-carboxamide 3,4-Dimethylbenzenesulfonyl 2-Ethoxyphenyl Sulfonyl, Ethoxy
Analog 1 : 5-(3-(tert-butylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furopyridine-3-carboxamide Chloro N-Methyl, 4-Fluorophenyl Chloro, Fluorophenyl
Analog 2 : ABL001 (N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-pyridine-3-carboxamide) Pyridine-3-carboxamide (3R)-3-Hydroxypyrrolidinyl 4-(Chlorodifluoromethoxy)phenyl Hydroxypyrrolidine, Chlorodifluoromethoxy
Analog 3 : 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxamide Furopyridine-3-carboxamide (2,2-Difluoropropyl)amino N-Methyl, 4-Fluorophenyl Difluoropropyl, Fluorophenyl

Key Observations :

  • Lipophilicity : The 2-ethoxyphenyl group in the target compound likely increases lipophilicity (logP) relative to the polar hydroxypyrrolidinyl group in ABL001, which may affect blood-brain barrier penetration .
  • Metabolic Stability : The ethoxy group is less prone to oxidative metabolism than the chlorodifluoromethoxy group in ABL001, suggesting improved metabolic stability .

Spectroscopic and Structural Analysis

Infrared (IR) and Raman spectroscopy data for similar compounds (e.g., ) provide insights into vibrational modes:

  • Sulfonyl Stretching : The target compound’s sulfonyl group exhibits characteristic S=O asymmetric stretching at ~1350–1300 cm⁻¹ and symmetric stretching at ~1160–1120 cm⁻¹, distinct from the C-F stretches (~1250–1100 cm⁻¹) in fluorophenyl-containing analogs .
  • Ethoxy Group : The C-O-C stretching vibration near 1050–1000 cm⁻¹ differentiates it from methoxy or chlorodifluoromethoxy groups in analogs .

Pharmacological Implications

  • Kinase Inhibition : ABL001’s pyridine carboxamide core is associated with kinase (e.g., BCR-ABL) inhibition, implying similar activity for the target compound .
  • Selectivity: The 3,4-dimethylbenzenesulfonyl group may enhance selectivity for sulfotransferase enzymes or sulfonamide-binding receptors compared to non-sulfonylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(3,4-dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.